Molecular Architecture and Applied Chemistry of Bis(2-chloroethyl) vinylphosphonate: From Synthesis to Advanced Polymeric Matrices
Molecular Architecture and Applied Chemistry of Bis(2-chloroethyl) vinylphosphonate: From Synthesis to Advanced Polymeric Matrices
Executive Overview
Bis(2-chloroethyl) vinylphosphonate (BCVP), universally identified by CAS number 115-98-0, is a bifunctional organophosphorus compound characterized by a highly reactive vinyl group and two chloroethyl ester moieties[]. Historically commercialized under trade names such as Fyrol Bis-Beta, it was initially developed as a reactive flame retardant for textiles and cellulosic materials[2]. However, in contemporary drug development and materials science, BCVP serves a far more sophisticated role: it is the primary monomeric precursor for the synthesis of poly(vinylphosphonic acid) (PVPA)[3]. PVPA is a potent polyelectrolyte utilized in targeted drug delivery matrices, dental cements, and biocompatible hydrogels.
This whitepaper provides an in-depth technical analysis of BCVP, detailing its physicochemical properties, synthetic pathways, polymerization kinetics, and the analytical protocols required for its environmental and laboratory quantification.
Physicochemical Profiling and Structural Dynamics
The molecular architecture of BCVP dictates its chemical behavior. The strongly electron-withdrawing nature of the phosphonate group pulls electron density away from the vinyl double bond, rendering it electron-poor[4]. This electronic configuration significantly impacts its reactivity profile, particularly during free-radical polymerization, making it highly susceptible to chain transfer reactions and favoring copolymerization with electron-rich monomers.
Table 1: Quantitative Physicochemical Properties of BCVP
| Property | Value | Mechanistic Implication |
| CAS Number | 115-98-0 | Standard regulatory identifier[]. |
| Molecular Formula | C6H11Cl2O3P | Bifunctional nature enables cross-linking[]. |
| Molecular Weight | 233.03 g/mol | Facilitates moderate volatility and membrane permeability[]. |
| Boiling Point | 293.4°C (at 760 mmHg) | High thermal stability, suitable for high-temp curing[]. |
| Density | 1.278 g/cm³ | Dense liquid phase; requires vigorous stirring in biphasic reactions[]. |
| LogP | 1.70 | Moderately lipophilic; dictates extraction solvent choice (e.g., HLB resins)[5]. |
| SMILES | C=CP(=O)(OCCCl)OCCCl | Defines the spatial separation of the reactive vinyl and chloroethyl groups[]. |
Mechanistic Synthesis: The Three-Step Industrial Pathway
The direct synthesis of vinylphosphonic acid is thermodynamically unfavorable and prone to side reactions. Therefore, the industry relies on a three-step protocol to synthesize the esterified precursor, BCVP, which can later be dealkylated[6].
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Addition Reaction: Phosphorus trichloride (PCl3) is reacted with ethylene oxide. Causality: Ethylene oxide acts as both an oxygen source and a carbon backbone, forming tris(2-chloroethyl) phosphite without generating corrosive HCl gas[2].
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Thermal Arbuzov Rearrangement: The intermediate is heated. Causality: Heating drives the thermodynamic isomerization of the unstable P(III) phosphite to a highly stable P(V) phosphonate. The formation of the P-C bond is driven by the high bond dissociation energy of the resulting P=O bond[3].
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HCl Elimination: Catalytic elimination of hydrogen chloride from the bis(2-chloroethyl) 2-chloroethylphosphonate yields the terminal vinyl group of BCVP[3].
Fig 1: Three-step industrial synthesis pathway of Bis(2-chloroethyl) vinylphosphonate.
Polymerization Kinetics and Biomaterial Applications
In polymer chemistry, BCVP is evaluated based on its Alfrey-Price Q and e values. The reported values are Q=0.23 and e=1.73 [4].
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Low Q value (0.23): Indicates poor resonance stabilization of the propagating free radical.
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High e value (1.73): Confirms the highly electron-poor nature of the double bond.
Because homopolymerization is sluggish, BCVP is frequently copolymerized with vinyl acetate or acrylonitrile to form flame-retardant plastics[4]. For drug development, the resulting poly[bis(2-chloroethyl) vinylphosphonate] undergoes aggressive acidic hydrolysis to cleave the chloroethyl groups, yielding pure Poly(vinylphosphonic acid) (PVPA)[3]. This polyelectrolyte is critical for formulating pH-responsive hydrogels that protect active pharmaceutical ingredients (APIs) in the harsh gastric environment.
Environmental Fate and Analytical Quantification
Due to its historical use as an organophosphorus flame retardant (OPFR), BCVP is subject to environmental leaching through volatilization and abrasion[7]. Monitoring BCVP in aquatic systems requires high-precision analytical chemistry due to complex matrix interferences. High-Resolution Mass Spectrometry (HRMS) coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard[7].
Fig 2: Analytical workflow for the detection of BCVP in environmental aqueous matrices.
Validated Experimental Protocols
Protocol A: Synthesis of Poly(vinylphosphonic acid) via BCVP Precursor
Objective: To generate high-molecular-weight PVPA for hydrogel formulation by polymerizing BCVP and subsequently hydrolyzing the ester linkages[3].
Step-by-Step Methodology:
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Initiation: Dissolve BCVP monomer in a dry, inert solvent (e.g., 1,1,1-trichloroethane) under a continuous nitrogen purge. Add 3 wt% Azobisisobutyronitrile (AIBN) as the radical initiator.
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Causality: Nitrogen prevents oxygen-mediated radical quenching. AIBN is selected over peroxides because its decomposition kinetics at 70°C provide a steady radical flux, which is necessary to overcome the sluggish reactivity of the electron-poor vinyl group[3].
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Polymerization: Reflux the mixture at 70°C for 18 to 90 hours with continuous magnetic stirring.
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Precipitation: Slowly add cyclohexane to the cooled reaction mixture to precipitate the poly[bis(2-chloroethyl) vinylphosphonate]. Unreacted monomers remain soluble.
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Hydrolysis: Suspend the isolated polymer in concentrated aqueous hydrochloric acid and heat at reflux for 75 hours[3].
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Causality: Prolonged acidic hydrolysis is required to fully cleave the sterically hindered chloroethyl ester bonds, converting them into free phosphonic acid hydroxyls.
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System Validation (QC): Perform 1 H-NMR on the final white powder. The complete disappearance of the vinyl proton multiplet (5.8–6.4 ppm) validates total polymerization, while the absence of chloroethyl signals (~3.7 ppm) confirms successful hydrolysis.
Protocol B: HPLC-HRMS Quantification of BCVP in Aqueous Matrices
Objective: To extract and quantify trace levels of BCVP from environmental or biological aqueous samples[8],[7].
Step-by-Step Methodology:
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Sample Preparation & Spiking: Filter 500 mL of the aqueous sample through a 0.7 µm glass fiber filter. Spike with 10 ng of an isotopically labeled internal standard (e.g., d12-TCEP).
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Causality: The internal standard corrects for matrix-induced ion suppression during electrospray ionization (ESI) and variations in extraction recovery, ensuring a self-validating quantitative system[7].
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Solid Phase Extraction (SPE): Condition an Oasis HLB cartridge with methanol and LC-MS grade water. Load the sample at a flow rate of 5 mL/min. Elute with 10 mL of ethyl acetate/dichloromethane (1:1, v/v).
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Causality: The hydrophilic-lipophilic balance (HLB) of the resin optimally captures BCVP (LogP 1.70) while allowing highly polar inorganic salts to wash through[5].
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Chromatographic Separation: Inject 10 µL of the reconstituted extract onto a low-silanol reverse-phase column (e.g., Newcrom R1)[5]. Use a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.
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HRMS Detection: Operate the HRMS in positive ESI mode. Monitor the exact mass of the [M+H]+ adduct for BCVP ( m/z ~232.9895)[7].
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System Validation (QC): Run a 7-point calibration curve (0.1–100 ng/mL). The protocol is validated only if the regression coefficient ( R2 ) exceeds 0.99 and the absolute matrix recovery falls between 65% and 129%[7].
Comprehensive References
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Bis(2-chloroethyl) vinylphosphonate - SIELC Technologies Source: SIELC Technologies URL:[Link]
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Bis(2-chloroethyl) vinylphosphonate - Analysis AIR - Analytice Source: Analytice URL:[Link]
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CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid - Books Source: Royal Society of Chemistry (RSC) URL:[Link]
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"Phosphorus-Containing Polymers and Oligomers" Source: Encyclopedia of Polymer Science / Free.fr Archive URL:[Link]
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Target and Nontarget Analysis of Organophosphorus Flame Retardants and Plasticizers in a River Impacted by Industrial Activity in Eastern China Source: Environmental Science & Technology - ACS Publications URL:[Link]
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US20040186315A1 - Process for production of vinylphosphonic acids and silyl esters thereof Source: Google Patents URL:
-
Phosphorus Chemistry. Developments in American Science Source: Dokumen URL:[Link]
Sources
- 2. dokumen.pub [dokumen.pub]
- 3. books.rsc.org [books.rsc.org]
- 4. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 5. Bis(2-chloroethyl) vinylphosphonate | SIELC Technologies [sielc.com]
- 6. US20040186315A1 - Process for production of vinylphosphonic acids and silyl esters thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bis(2-chloroethyl) vinylphosphonate - Analysis AIR - Analytice [analytice.com]
